CWHM-12

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CWHM-12 is a potent inhibitor of alpha V integrins, which are proteins involved in cell adhesion and signaling. This compound has shown significant potential in scientific research, particularly in the fields of fibrosis and cancer. It is known for its high specificity and efficacy in inhibiting various integrin subtypes, making it a valuable tool in biomedical research .

科学的研究の応用

CWHM-12 has a wide range of applications in scientific research:

Fibrosis Research: It has been shown to significantly reduce liver and pulmonary fibrosis in animal models by inhibiting the activation of transforming growth factor-beta (TGF-beta) through integrin binding

Cancer Research: this compound is used to study the role of integrins in cancer progression and metastasis. .

Immunology: The compound is also used to investigate the role of integrins in immune cell signaling and function

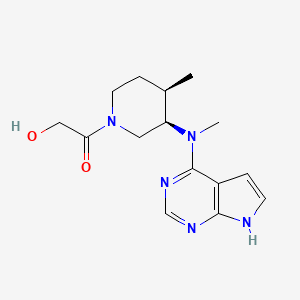

作用機序

CWHM-12 exerts its effects by binding to alpha V integrins, thereby inhibiting their interaction with ligands such as TGF-beta. This inhibition prevents the activation of downstream signaling pathways that are involved in fibrosis and cancer progression. The compound specifically targets integrins alpha v beta 1, alpha v beta 3, alpha v beta 5, alpha v beta 6, and alpha v beta 8 .

生化学分析

Biochemical Properties

CWHM12 has been identified as a potent inhibitor of αV integrins, with IC50 values of 0.2, 0.8, 1.5, and 1.8 nM for αvβ8, αvβ3, αvβ6, and αvβ1 respectively . This suggests that CWHM12 interacts with these integrins, potentially altering their function and influencing the biochemical reactions they are involved in .

Cellular Effects

In cellular contexts, CWHM12 has been shown to induce cell cycle arrest and cellular senescence in hepatic stellate cells . This suggests that CWHM12 can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of CWHM12 involves its binding interactions with αV integrins . By inhibiting these integrins, CWHM12 can influence downstream signaling pathways, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of CWHM12 in laboratory settings are limited, it has been shown that CWHM12 can induce cellular senescence in hepatic stellate cells . This suggests that the effects of CWHM12 can change over time, potentially influencing long-term cellular function .

準備方法

Synthetic Routes and Reaction Conditions

The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of CWHM-12 is carried out under stringent conditions to ensure high purity and consistency. The process involves large-scale synthesis followed by purification steps such as crystallization and chromatography. The compound is then formulated into a stable form for distribution .

化学反応の分析

Types of Reactions

CWHM-12 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .

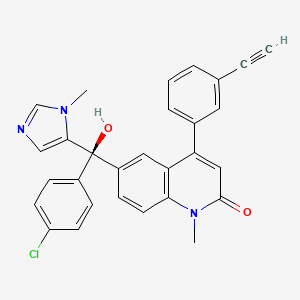

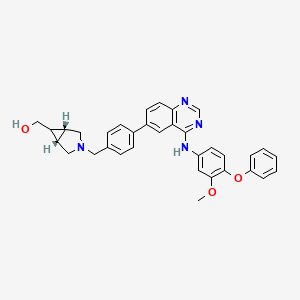

類似化合物との比較

Similar Compounds

RGD Peptide: An analog of CWHM-12, RGD peptide also inhibits integrin-ligand interactions but with less specificity.

CWHM-11: Another integrin inhibitor with a similar structure but different binding affinities and efficacy.

Uniqueness

This compound is unique due to its high potency and specificity for multiple alpha V integrins. This makes it a more effective inhibitor compared to other similar compounds, which may only target a single integrin subtype or have lower binding affinities .

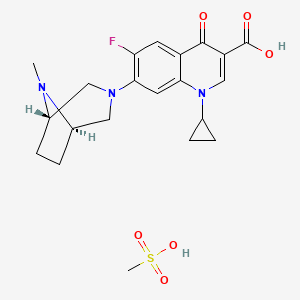

特性

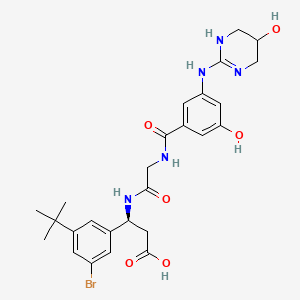

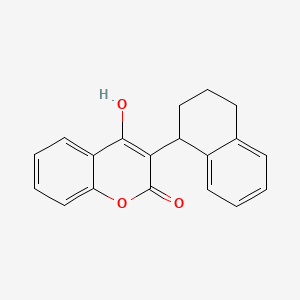

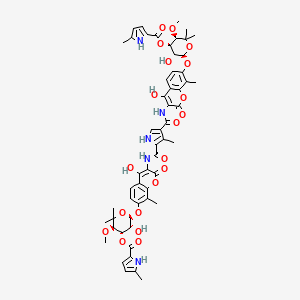

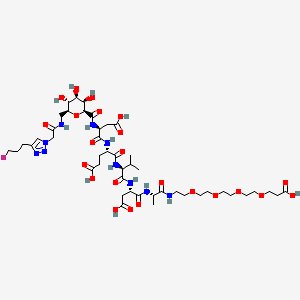

IUPAC Name |

(3S)-3-(3-bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32BrN5O6/c1-26(2,3)16-4-14(5-17(27)8-16)21(10-23(36)37)32-22(35)13-28-24(38)15-6-18(9-19(33)7-15)31-25-29-11-20(34)12-30-25/h4-9,20-21,33-34H,10-13H2,1-3H3,(H,28,38)(H,32,35)(H,36,37)(H2,29,30,31)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHAGPCZRFQPOI-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)NC(=O)CNC(=O)C2=CC(=CC(=C2)O)NC3=NCC(CN3)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1)[C@H](CC(=O)O)NC(=O)CNC(=O)C2=CC(=CC(=C2)O)NC3=NCC(CN3)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32BrN5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B606766.png)

![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)